

Comparative analysis of **VINYLPENTAMETHYLDISILOXANE** vs. **vinyltrimethoxysilane**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **VINYLPENTAMETHYLDISILOXA**
NE

Cat. No.: **B072515**

[Get Quote](#)

A Comparative Analysis of **VINYLPENTAMETHYLDISILOXANE** and Vinyltrimethoxysilane for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **VINYLPENTAMETHYLDISILOXANE** (VPMS) and vinyltrimethoxysilane (VTMS), two versatile organosilicon compounds. The following sections detail their chemical and physical properties, reactivity, and applications, supported by experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate silane for their specific needs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of VPMS and VTMS is presented below. These properties are crucial in determining the suitability of each compound for various applications, influencing factors such as reaction conditions, solubility, and handling procedures.

Property	VINYLPENTAMETHYLDISILOXANE (VPMS)	Vinyltrimethoxysilane (VTMS)
CAS Number	1438-79-5	2768-02-7[1][2]
Molecular Formula	C ₇ H ₁₈ OSi ₂ [3]	C ₅ H ₁₂ O ₃ Si[1][2][4]
Molecular Weight	174.39 g/mol [3]	148.23 g/mol [1][2]
Boiling Point	120 °C[3][5]	123 °C[1][2][6]
Density	0.787 g/mL at 25 °C	0.968 g/mL at 25 °C[2][6]
Refractive Index (n ₂₀ /D)	1.3930[3][5]	1.392[2][6]
Flash Point	12 °C[3]	22 °C[6]
Solubility	Insoluble in water[5]	Insoluble in water, miscible in alcohol, ether, benzene[4]
Hydrolytic Sensitivity	No significant reaction with aqueous systems[3]	Hydrolyzes in the presence of moisture[4][7]

Reactivity and Functional Differences

The primary difference in reactivity between VPMS and VTMS stems from their distinct functional groups. VTMS possesses three methoxy groups attached to the silicon atom, which are susceptible to hydrolysis.[7] This reaction is foundational to its utility as a coupling agent. In contrast, VPMS features a stable disiloxane bond and lacks readily hydrolyzable groups, rendering it significantly less sensitive to water.[3]

The vinyl group present in both molecules allows them to participate in polymerization reactions.[8] VTMS can be grafted onto polymer backbones, with the methoxy groups providing sites for subsequent moisture-induced crosslinking.[8][9] VPMS, with its vinyl functionality, acts as a monomer or crosslinking agent in the synthesis of silicone polymers.

Experimental Protocols

Hydrolysis and Condensation of Vinyltrimethoxysilane for Surface Treatment

This protocol describes a general procedure for the hydrolysis of VTMS and its application as a surface treatment to improve adhesion between an inorganic substrate and a polymer matrix.

Materials:

- Vinyltrimethoxysilane (VTMS)
- Ethanol/water solution (e.g., 95:5 v/v)
- Acetic acid (for pH adjustment)
- Inorganic substrate (e.g., glass slides)
- Polymer matrix (e.g., polyethylene)

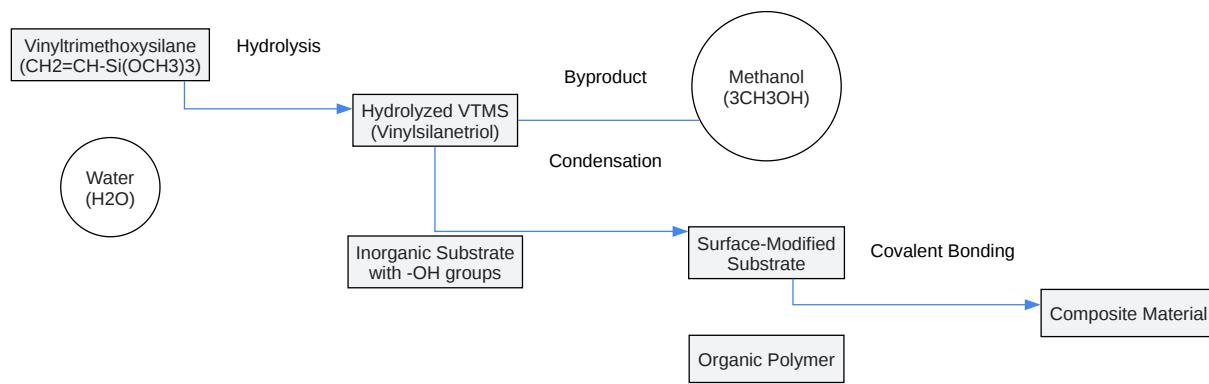
Procedure:

- Preparation of the Silane Solution: Prepare a 2% (v/v) solution of VTMS in an ethanol/water mixture.
- pH Adjustment: Adjust the pH of the solution to 4.5-5.5 using acetic acid. This acidic condition promotes the hydrolysis of the methoxy groups to silanols.[\[10\]](#)
- Hydrolysis: Allow the solution to stir for at least 1 hour to ensure sufficient hydrolysis of the VTMS.
- Substrate Preparation: Thoroughly clean the inorganic substrate to remove any surface contaminants.
- Surface Treatment: Immerse the cleaned substrate in the hydrolyzed VTMS solution for 2-3 minutes.
- Drying and Curing: Remove the substrate from the solution and allow it to air dry. Subsequently, cure the treated substrate in an oven at 110-120°C for 10-15 minutes. During this step, the silanol groups condense with hydroxyl groups on the substrate surface, forming stable covalent bonds.

- Application of Polymer: The treated substrate is now ready for the application of the polymer matrix.

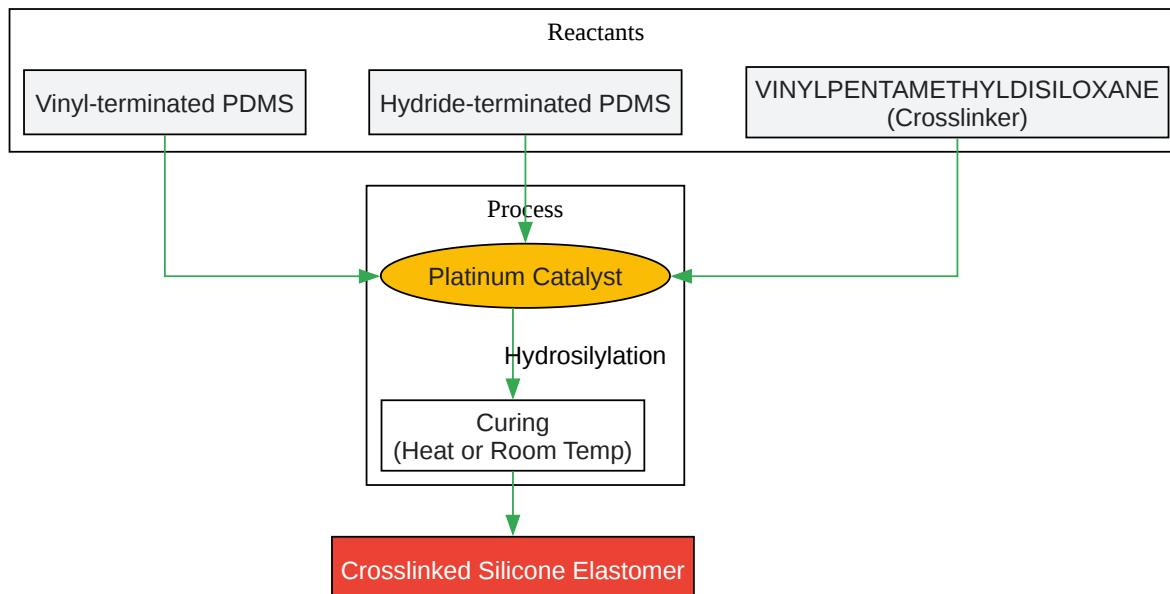
Synthesis of a Silicone Polymer using **VINYLPENTAMETHYLDISILOXANE** as a Crosslinking Agent

This protocol outlines a general method for the synthesis of a silicone elastomer using VPMS as a crosslinking agent in a platinum-catalyzed hydrosilylation reaction.


Materials:

- Vinyl-terminated polydimethylsiloxane (PDMS)
- Hydride-terminated polydimethylsiloxane (PDMS)
- **VINYLPENTAMETHYLDISILOXANE** (VPMS)
- Platinum catalyst (e.g., Karstedt's catalyst)
- Toluene (solvent)

Procedure:


- Reactant Preparation: In a reaction vessel, dissolve the vinyl-terminated PDMS, hydride-terminated PDMS, and VPMS in toluene. The molar ratio of Si-H to vinyl groups should be adjusted to achieve the desired crosslinking density.
- Catalyst Addition: Add the platinum catalyst to the reaction mixture. The typical catalyst concentration is in the range of 10-20 ppm.
- Curing: The mixture is then cured. Curing can be performed at room temperature or accelerated by heating (e.g., at 80-150°C). The curing time will depend on the temperature and the specific formulation.
- Solvent Removal: After curing, the solvent is removed under vacuum to yield the final silicone elastomer.

Diagrams

[Click to download full resolution via product page](#)

Hydrolysis and condensation of VTMS for surface modification.

[Click to download full resolution via product page](#)

Synthesis of silicone polymer using VPMS as a crosslinker.

Comparative Performance and Applications

Vinyltrimethoxysilane (VTMS) is primarily utilized as a coupling agent and adhesion promoter. Its ability to form covalent bonds with both inorganic and organic materials makes it invaluable in the manufacturing of composites, adhesives, and coatings.[11] It enhances the mechanical strength, water resistance, and durability of the final products.[8] Common applications include:

- Glass fiber reinforced plastics
- Adhesives and sealants
- Crosslinking agent for polyethylene[8]
- Surface treatment of fillers and pigments

VINYLPENTAMETHYLDISILOXANE (VPMS), on the other hand, is a key component in the synthesis of specialty silicone polymers. Its primary role is to introduce vinyl functionality into the polymer chain, which can then be used for crosslinking, typically through hydrosilylation reactions. This allows for precise control over the properties of the resulting silicone materials, such as elastomers and resins. Key application areas include:

- High-performance silicone elastomers
- Adhesives and sealants
- Coatings
- Medical devices and personal care products

In summary, while both molecules contain a vinyl group, their differing functionalities lead to distinct application areas. VTMS excels as a bridge between inorganic and organic materials, whereas VPMS is integral to building the backbone and crosslinked network of silicone polymers. The choice between these two silanes will, therefore, depend on whether the primary goal is surface modification and adhesion promotion (VTMS) or the synthesis of silicone polymers with tailored properties (VPMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2768-02-7 CAS MSDS (Vinyltrimethoxysilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. VINYL PENTAMETHYLDISILOXANE | [gelest.com]
- 4. What Is Vinyltrimethoxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. chembk.com [chembk.com]

- 7. chinacouplingagents.com [chinacouplingagents.com]
- 8. nbino.com [nbino.com]
- 9. Knowledge of Vinyl Silane Coupling Agent - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 11. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]
- To cite this document: BenchChem. [Comparative analysis of VINYL PENTAMETHYLDISILOXANE vs. vinyltrimethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072515#comparative-analysis-of-vinylpentamethyldisiloxane-vs-vinyltrimethoxysilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com